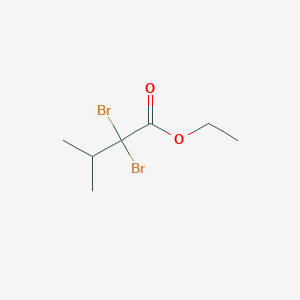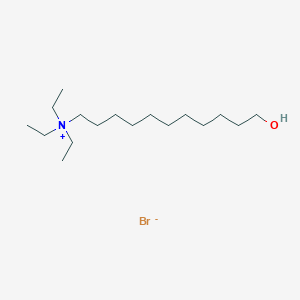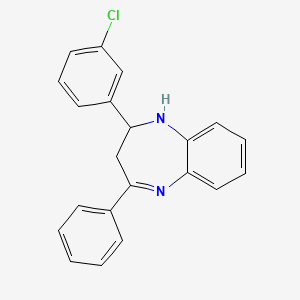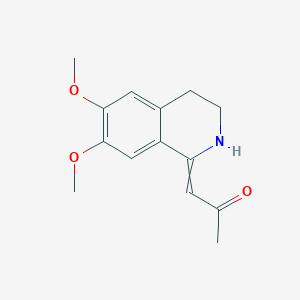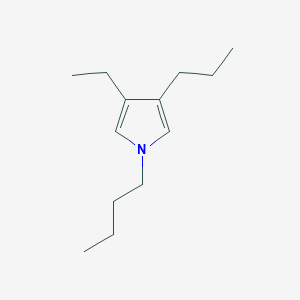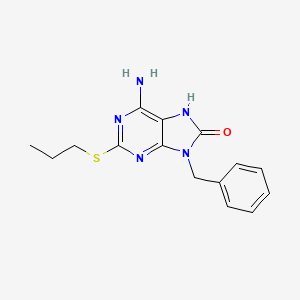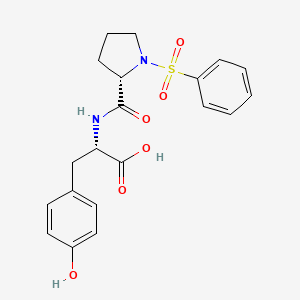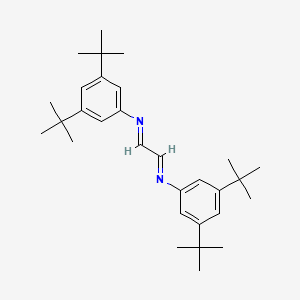
(1E,2E)-N~1~,N~2~-Bis(3,5-di-tert-butylphenyl)ethane-1,2-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,2E)-N~1~,N~2~-Bis(3,5-di-tert-butylphenyl)ethane-1,2-diimine is an organic compound that belongs to the class of diimines. These compounds are characterized by the presence of two imine groups (C=N) in their structure. The compound is known for its bulky tert-butyl groups attached to the phenyl rings, which can influence its chemical reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-N~1~,N~2~-Bis(3,5-di-tert-butylphenyl)ethane-1,2-diimine typically involves the condensation reaction between an aldehyde or ketone and a primary amine. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. Common solvents used in the synthesis include ethanol, methanol, or dichloromethane. The reaction may require a catalyst, such as an acid or base, to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the imine groups are converted to oximes or nitriles.
Reduction: Reduction of the imine groups can yield the corresponding amines.
Substitution: The phenyl rings with tert-butyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(1E,2E)-N~1~,N~2~-Bis(3,5-di-tert-butylphenyl)ethane-1,2-diimine has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1E,2E)-N~1~,N~2~-Bis(3,5-di-tert-butylphenyl)ethane-1,2-diimine depends on its specific application:
As a ligand: It coordinates with metal ions through the nitrogen atoms of the imine groups, forming stable complexes.
Bioactivity: It may interact with cellular targets, such as enzymes or receptors, through non-covalent interactions, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
(1E,2E)-N~1~,N~2~-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine: Similar structure but with trimethyl groups instead of tert-butyl groups.
(1E,2E)-N~1~,N~2~-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine: Contains diisopropyl groups on the phenyl rings.
Uniqueness
The presence of bulky tert-butyl groups in (1E,2E)-N~1~,N~2~-Bis(3,5-di-tert-butylphenyl)ethane-1,2-diimine provides steric hindrance, which can influence its reactivity and stability. This makes it unique compared to similar compounds with smaller substituents.
Properties
CAS No. |
404373-30-4 |
|---|---|
Molecular Formula |
C30H44N2 |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
N,N'-bis(3,5-ditert-butylphenyl)ethane-1,2-diimine |
InChI |
InChI=1S/C30H44N2/c1-27(2,3)21-15-22(28(4,5)6)18-25(17-21)31-13-14-32-26-19-23(29(7,8)9)16-24(20-26)30(10,11)12/h13-20H,1-12H3 |
InChI Key |
ICAXOKMINGHKRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)N=CC=NC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
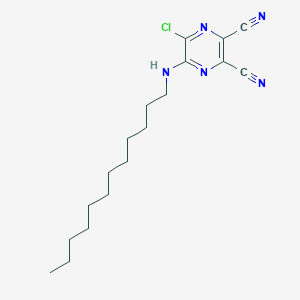
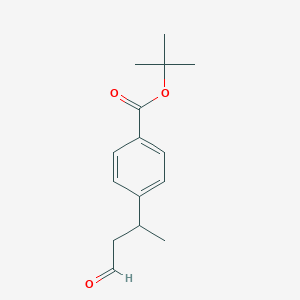
![2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate](/img/structure/B14237173.png)
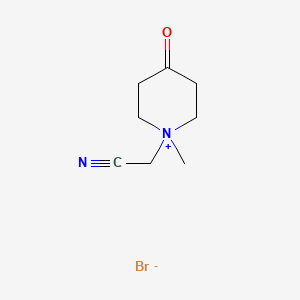
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14237180.png)
